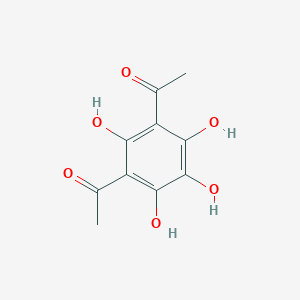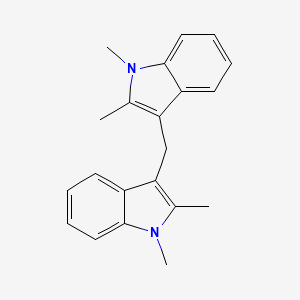
1H-Indole, 3,3'-methylenebis[1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, playing crucial roles in biological systems. This particular compound is characterized by its unique structure, which includes two indole units connected by a methylene bridge, each substituted with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] can be achieved through several methods. One common approach involves the reaction of indole with p-toluenesulfonic acid . Another method includes the use of isatin and 3,3’-diaminodiphenylmethane in ethanol under reflux conditions . These methods highlight the versatility and adaptability of synthetic routes for indole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxindoles, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert indoles to indolines, which are useful in the synthesis of complex molecules.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid and chromic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, each with significant applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The methylene bridge and methyl substitutions enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of active molecules.
1H-Indole-2,3-dione (Isatin): Used extensively in organic synthesis due to its versatility.
1,3-Dimethylindole: A simpler indole derivative with applications in various chemical reactions.
Uniqueness: 1H-Indole, 3,3’-methylenebis[1,2-dimethyl-] stands out due to its dual indole structure connected by a methylene bridge, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
102660-41-3 |
|---|---|
Fórmula molecular |
C21H22N2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-[(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C21H22N2/c1-14-18(16-9-5-7-11-20(16)22(14)3)13-19-15(2)23(4)21-12-8-6-10-17(19)21/h5-12H,13H2,1-4H3 |
Clave InChI |
NDHBRUABALENBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)CC3=C(N(C4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


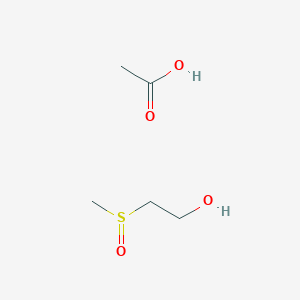
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
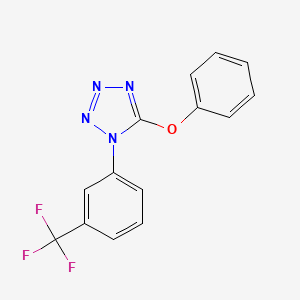
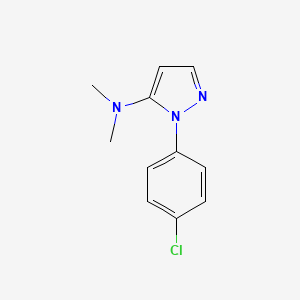
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
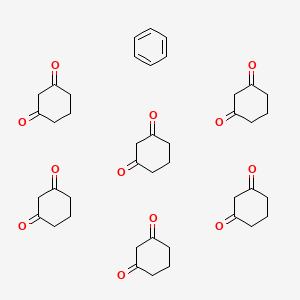

![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
